tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
tert-Butyl ®-6-methyl-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound with the molecular formula C12H22N2O2 It is characterized by a spirocyclic structure, which includes a diazaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use 2,7-diazaspiro[3.5]nonane as a starting material. The synthesis involves a series of reactions, including substitution and esterification reactions, to introduce the tert-butyl and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
tert-Butyl ®-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ®-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another spirocyclic compound with similar structural features but different ring sizes.
tert-Butyl ®-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate: A compound with a trifluoromethyl group, which imparts different chemical properties.
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A related compound with an oxo group, affecting its reactivity and applications.
Uniqueness
tert-Butyl ®-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-13(8-14-9-13)5-6-15(10)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
WMQCBDXKJFZRER-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CC2(CCN1C(=O)OC(C)(C)C)CNC2 |
Canonical SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)CNC2 |
Origin of Product |
United States |
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